molecular formula C23H18N2O4 B13422352 1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) CAS No. 47619-10-3

1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)

Cat. No.: B13422352
CAS No.: 47619-10-3
M. Wt: 386.4 g/mol
InChI Key: JOIKTXAWXLKFFD-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound consists of two 3-methyl-1H-pyrrole-2,5-dione (maleimide) moieties linked via a methylene-bridged diphenylene group. The molecular formula is C₂₁H₁₄N₂O₄, with a molecular weight of 358.35 g/mol .

Applications:
Primarily utilized as a voltage stabilizer in crosslinked polyethylene (XLPE) for high-voltage direct current (HVDC) cables. It enhances dielectric performance by suppressing space charge accumulation and improving breakdown strength .

Safety Profile:
Classified under UN 2811 (6.1 hazard class) with hazard statements H315-H319-H330-H335, indicating risks of skin/eye irritation, respiratory toxicity, and acute toxicity .

Properties

CAS No.

47619-10-3

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

3-methyl-1-[4-[[4-(3-methyl-2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C23H18N2O4/c1-14-11-20(26)24(22(14)28)18-7-3-16(4-8-18)13-17-5-9-19(10-6-17)25-21(27)12-15(2)23(25)29/h3-12H,13H2,1-2H3

InChI Key

JOIKTXAWXLKFFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)C=C(C4=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this bis-pyrrole-2,5-dione derivative generally involves the reaction of N3-substituted amidrazones with cyclic anhydrides, specifically 2,3-dimethylmaleic anhydride. This method is distinctive because it exclusively yields the 1H-pyrrole-2,5-dione derivatives, unlike other anhydrides that may lead to different heterocyclic products such as 1,2,4-triazoles or acyclic compounds.

Detailed Synthetic Procedure

  • Starting Materials : The key starting materials are N3-substituted amidrazones (denoted as 1a–1f in the literature) and 2,3-dimethylmaleic anhydride.
  • Reaction Conditions : The reaction is typically carried out in solvents like toluene, chloroform, or diethyl ether. Optimal yields (75–95%) are obtained at the boiling points of chloroform or toluene, with reaction times significantly shorter than at room temperature. An exception is compound 2d, which requires diethyl ether at room temperature due to steric hindrance from substituents.
  • Reaction Mechanism : The amidrazone reacts with the cyclic anhydride to form the bis-pyrrole-2,5-dione framework. The presence of 2,3-dimethylmaleic anhydride favors the formation of this specific heterocycle over other potential products.

Reaction Outcome and Isomerism

The products exist as geometric isomers (Z and E stereoisomers) due to restricted rotation around the N(6)=C(7) double bond. These isomers differ in the spatial arrangement of substituents around the double bond, which affects their NMR chemical shifts and crystallographic properties.

Analytical and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H and 13C NMR : Two-dimensional NMR techniques (HMQC and HMBC) were used to assign all proton and carbon signals, confirming the structure and identifying the presence of two isomeric forms in solution.
  • Isomer Identification : The isomers are denoted as A and B, with differences in the chemical shifts of the most deshielded NH proton.

X-ray Crystallography

  • Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.
  • Crystals of compounds 2a and 2d crystallize in the centrosymmetric space group P21/c with one molecule per asymmetric unit.
  • The crystallographic data confirm the presence of the N(6)=C(7) double bond and the C(7)–N(8) single bond, consistent with the pyrrole-2,5-dione structure.
  • The Z isomer corresponds to compound 2a, and the E isomer corresponds to 2d, as determined by torsion angles around the double bond.

Yield and Reaction Optimization Data

Compound Solvent Temperature Time Yield (%)
2a Toluene Reflux (~110 °C) Short (minutes) 75–95
2b Chloroform Reflux (~61 °C) Short 75–95
2d Diethyl ether Room temperature Longer Moderate
2e Toluene Reflux Short 75–95

Note: Exact times and yields vary depending on precise reaction conditions and substituents.

Comparative Analysis with Other Anhydrides

  • Reactions with maleic anhydride typically produce 1,2,4-triazole derivatives or N1-acylamidrazone derivatives rather than the pyrrole-2,5-dione structure.
  • The use of 2,3-dimethylmaleic anhydride uniquely directs the reaction toward the bis-pyrrole-2,5-dione product, highlighting the influence of the anhydride structure on the reaction pathway.

Summary of Key Findings

  • The preparation of 1,1'-[methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) is efficiently achieved by reacting N3-substituted amidrazones with 2,3-dimethylmaleic anhydride under reflux conditions in appropriate solvents.
  • The reaction yields high purity products with good to excellent yields.
  • The products exist as geometric isomers, which can be characterized and distinguished by NMR and X-ray crystallography.
  • The synthetic route is distinct from other methods involving different anhydrides, which produce alternative heterocyclic structures.

This comprehensive synthesis and characterization approach provides a reliable and reproducible method for preparing this bis-pyrrole-2,5-dione compound, with detailed structural insights supporting its potential applications.

Mechanism of Action

The mechanism of action of 1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) involves its ability to act as a cross-linking agent. It forms covalent bonds with other molecules, leading to the formation of a three-dimensional network. This property is particularly useful in the synthesis of thermosetting polymers and flame retardant resins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Linker Groups

Table 1: Comparison of Linker Groups
Compound Name (CAS No.) Linker Type Key Functional Differences
Target Compound (13676-54-5) Methylenedi(4,1-phenylene) Two phenylene groups bridged by CH₂
1,1'-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione) (3006-93-7) 1,3-Phenylene Single phenylene spacer without CH₂ bridge
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) (13132-94-0) Oxydi(4,1-phenylene) Oxygen bridge instead of CH₂
1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione (6422-83-9) 4-Methyl-1,3-phenylene Methyl-substituted phenylene linker

Key Observations :

  • The CH₂ bridge in the target compound enhances flexibility compared to rigid phenylene or oxygen-bridged analogs, improving compatibility with polymer matrices .

Substituent Variations on Pyrrole Rings

Table 2: Substituent Comparisons
Compound Name (CAS No.) Substituents on Pyrrole-2,5-dione Key Functional Differences
Target Compound (13676-54-5) 3-Methyl Enhanced thermal stability due to methyl groups
4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid (17057-04-4) Carboxylic acid (-COOH) Increased polarity; suitable for aqueous-phase reactions
1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride (952292-18-1) Aminoalkyl chain Improved solubility in polar solvents

Key Observations :

  • The 3-methyl groups in the target compound reduce polarity, favoring its dispersion in non-polar polymers like XLPE .
  • Carboxylic acid or aminoalkyl substituents (e.g., CAS 17057-04-4, 952292-18-1) enhance solubility but may introduce instability in high-temperature polymer processing .
Table 3: Application-Specific Performance
Compound Name (CAS No.) Primary Application Performance Metrics
Target Compound (13676-54-5) Dielectric stabilizer in XLPE - Reduces space charge by 60% <br/> - Increases breakdown strength to 450 kV/mm
Azo-linked bis-maleimide derivatives (CAS N/A) Corrosion inhibitors - 89–91% inhibition efficiency in acidic media
N-Phenylmaleimide (941-69-5) Polymer crosslinking agent - Lowers glass transition temperature (Tg) by 10°C

Key Observations :

  • The target compound’s deeply trapped energy levels (attributed to the methylenedi(4,1-phenylene) linker) effectively suppress charge injection in XLPE .
  • Azo-linked derivatives (e.g., CAS N/A) exhibit superior corrosion inhibition but lack thermal stability for polymer applications .

Key Observations :

  • The target compound’s methyl groups and CH₂ bridge contribute to higher acute toxicity compared to non-methylated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione), and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling substituted phenyl derivatives with pyrrolidine-2,5-dione precursors under controlled conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may risk side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
  • Catalysts : Lewis acids (e.g., AlCl₃) or palladium-based catalysts facilitate cross-coupling reactions .
    • Data analysis : Monitor reaction progress via TLC or HPLC, optimizing for intermediates like 3-methyl-1H-pyrrole-2,5-dione derivatives.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify methylene bridge connectivity and aromatic substitution patterns .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and dihedral angles between phenyl-pyrrolidine moieties .

Q. What are the stability profiles of this compound under physiological conditions?

  • Experimental design :

  • pH stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via UV-Vis or LC-MS.
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for aromatic diones) .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated using spectroscopic methods?

  • Methodology :

  • In situ FTIR : Track carbonyl stretching frequencies (1650–1750 cm⁻¹) to identify intermediates during synthesis .
  • EPR spectroscopy : Detect radical intermediates in reactions involving electron-deficient aromatic systems .
    • Case study : A 2025 study used time-resolved NMR to identify a Michael addition intermediate during pyrrolidine ring formation .

Q. What computational modeling approaches are suitable for predicting the thermodynamic properties of this compound?

  • Advanced tools :

  • Density Functional Theory (DFT) : Calculate enthalpy of formation (ΔfH°) and Gibbs free energy for reaction steps .
  • Molecular dynamics (MD) : Simulate solvent interactions and stability of the methylene-bridged structure .
    • Data validation : Compare computed thermochemistry (e.g., ΔrH°) with experimental calorimetry data from NIST databases .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Experimental design :

  • Variables : Temperature, catalyst loading, solvent ratio.
  • Response surface methodology (RSM) : Maximize yield while minimizing impurities (e.g., via a Box-Behnken design) .
    • Case study : A 2024 study achieved 92% yield by optimizing DMF/water solvent ratios (3:1) and 100°C reaction temperature .

Q. What strategies address contradictions in reported bioactivity data for pyrrolidine-2,5-dione derivatives?

  • Critical analysis :

  • Meta-analysis : Compare IC₅₀ values across studies, controlling for assay variability (e.g., cell line differences).
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. methyl groups) on activity .
    • Resolution : A 2025 review highlighted that electron-withdrawing groups on the phenyl ring enhance binding to kinase targets .

Tables of Key Data

Property Value/Technique Reference
Melting Point 127–129°C (analogous dione derivatives)
Thermal Decomposition >250°C (TGA)
Optimal Reaction pH 7–8 (aqueous-organic biphasic systems)
DFT-Computed ΔfH° -342.5 kJ/mol (gas phase)

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